2-(4-Nitrophenyl)indolizine
Description
Structure
3D Structure
Properties
CAS No. |
54149-11-0 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(4-nitrophenyl)indolizine |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)13-6-4-11(5-7-13)12-9-14-3-1-2-8-15(14)10-12/h1-10H |
InChI Key |
CCRXTYXEWWXCOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 2 4 Nitrophenyl Indolizine Systems
Electrophilic Aromatic Substitution Reactions
Electrophilic substitution in indolizines preferentially occurs at the C-3 position, followed by the C-1 position, due to the higher electron density in the five-membered pyrrole-like ring. jbclinpharm.orgusp.brjbclinpharm.org The 2-(4-nitrophenyl) group, being an electron-withdrawing substituent, can further modulate this inherent reactivity.
Nitration Patterns and Regioselectivity
The nitration of 2-phenylindolizine (B189232) derivatives can lead to substitution on either the indolizine (B1195054) nucleus or the phenyl ring, depending on the reaction conditions. chim.it Treating 2-phenylindolizine with a mixture of nitric and sulfuric acid results in the nitration of the phenyl ring, yielding 2-(4-nitrophenyl)indolizine. jbclinpharm.orgchim.it Further nitration of this compound with nitric acid in sulfuric acid leads to the introduction of a second nitro group, primarily at the C-1 position of the indolizine ring, to form 1-nitro-2-(4-nitrophenyl)indolizine. core.ac.ukoregonstate.edu In some cases, a dinitro compound, presumed to be 3-nitro-2-(4-nitrophenyl)indolizine, has been observed as a minor product. core.ac.uk
Under more forceful conditions, such as using only nitric acid at elevated temperatures, 2-phenylindolizine can undergo dinitration at both the C-1 and C-3 positions of the indolizine ring to give 1,3-dinitro-2-phenylindolizine, although typically in low yields. jbclinpharm.orgchim.it The preferential nitration at C-1 under strongly acidic conditions is attributed to the protonation of the more basic C-3 position, which deactivates it towards further electrophilic attack. chim.it
Table 1: Nitration Products of Phenyl-Substituted Indolizines
| Starting Material | Reagents | Major Product(s) | Reference(s) |
| 2-Phenylindolizine | HNO₃/H₂SO₄ | This compound | jbclinpharm.orgchim.it |
| 2-Phenylindolizine | HNO₃ (high temp) | 1,3-Dinitro-2-phenylindolizine | jbclinpharm.orgchim.it |
| This compound | HNO₃/H₂SO₄ | 1-Nitro-2-(4-nitrophenyl)indolizine | core.ac.ukoregonstate.edu |
Acylation and Vilsmeier Formylation
Acylation of indolizines, including those with a 2-aryl substituent, typically occurs at the C-3 position. core.ac.uk The Vilsmeier-Haack reaction, which introduces a formyl group, also shows a strong preference for the C-3 position in indolizine systems. core.ac.uk This regioselectivity is consistent with the higher nucleophilicity of the C-3 position. For this compound, Vilsmeier formylation would be expected to yield 3-formyl-2-(4-nitrophenyl)indolizine.
Nitrosation and Diazo Coupling
Direct nitrosation of 2-substituted indolizines with reagents like nitrous acid leads to the formation of 3-nitroso derivatives in good yields. chim.itcore.ac.uk If the C-3 position is blocked, nitrosation occurs at the C-1 position. core.ac.uk This contrasts with nitration, where C-1 substitution can be favored under acidic conditions. jbclinpharm.org Therefore, the reaction of this compound with a nitrosating agent is expected to produce 3-nitroso-2-(4-nitrophenyl)indolizine.
Diazo coupling, an electrophilic substitution using arenediazonium salts, also occurs preferentially at the C-3 position of the indolizine ring. jbclinpharm.org If C-3 is occupied, the attack takes place at C-1. jbclinpharm.org Thus, coupling of this compound with a diazonium salt would result in a 3-azo derivative.
Nucleophilic Reactivity and Additions
The indolizine ring is generally resistant to nucleophilic attack due to its π-excessive nature. jbclinpharm.orgjbclinpharm.org However, the presence of strong electron-withdrawing groups can render the system susceptible to nucleophilic substitution. usp.br For instance, indolizines with electron-withdrawing groups at the C-6 position have been shown to undergo nucleophilic attack. usp.br While the 4-nitrophenyl group at C-2 is electron-withdrawing, nucleophilic attack on the indolizine core of this compound is not a commonly reported reaction pathway. Instead, nucleophilic reactions are more likely to occur at the electron-deficient phenyl ring or involve the nitro group itself.
Nucleophilic addition to the indolizine system has been observed in the context of cycloaddition reactions, where the indolizine can act as an 8π component. msu.ru Theoretical studies suggest that for reactions with electron-deficient alkenes, the mechanism can involve an initial electrophilic attack on the C-3 position of the indolizine, followed by a nucleophilic ring closure. msu.ru
Mannich Reactions and Alkylation Pathways
The Mannich reaction provides a valuable route for the C-1 and C-3 functionalization of the indolizine nucleus with aminomethyl groups. chim.itcore.ac.uk In this reaction, the electron-rich C-1 or C-3 position of the indolizine attacks an in situ generated iminium ion. chim.it For this compound, which has an unsubstituted C-1 and C-3, the Mannich reaction would be expected to proceed at these positions, leading to the formation of 1- and/or 3-aminomethyl-2-(4-nitrophenyl)indolizine derivatives. The regioselectivity could be influenced by the specific reaction conditions and the steric bulk of the reactants.
Cyclization and Recyclization Transformations
Indolizine derivatives, including those bearing a 2-(4-nitrophenyl) substituent, can serve as precursors for the synthesis of more complex fused heterocyclic systems through cyclization reactions. nih.govsemanticscholar.org For example, appropriately functionalized indolizines can undergo intramolecular cyclization to form novel polycyclic structures. researchgate.net
One of the primary methods for synthesizing the indolizine core itself is through a 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide and a suitable dipolarophile, such as an activated alkyne. nih.govsemanticscholar.org In the context of this compound, its synthesis could involve the reaction of a pyridinium ylide with an alkyne bearing a 4-nitrophenyl group. For instance, the cyclization of a pyridinium salt with p-nitrophenyl propiolate can yield a 1-ester-2-(4-nitrophenyl)indolizine derivative. nih.govsemanticscholar.org These reactions highlight the utility of cyclization strategies in both constructing and further modifying the this compound scaffold.
Recyclization reactions, where the indolizine ring undergoes cleavage and subsequent reformation into a different heterocyclic system, have also been reported for certain quinolizinium (B1208727) derivatives, which can lead to the formation of substituted aminoindolizine derivatives. researchgate.net
C-H Functionalization Strategies for Further Derivatization
The direct functionalization of carbon-hydrogen (C-H) bonds on the indolizine core of this compound represents an efficient and atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials. The electron-rich nature of the indolizine ring makes it particularly amenable to electrophilic substitution and transition-metal-catalyzed C-H activation reactions. The primary sites for these transformations are the C-1, C-3, and C-5 positions.
Electrophilic Substitution and Acylation:
Electrophilic substitution reactions on the indolizine ring predominantly occur at the C-3 position, which is the most nucleophilic site. chim.it Friedel-Crafts acylation and related reactions are effective methods for introducing carbonyl functionalities. For instance, a highly efficient Friedel-Crafts type hydroxyalkylation has been demonstrated at the C-3 position of ethyl this compound-1-carboxylate with (hetero)arylglyoxals, promoted by hexafluoroisopropanol (HFIP) under mild conditions, leading to polyfunctionalized indolizines in excellent yields. nih.gov Vilsmeier-Haack reactions, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can introduce a formyl group at the C-3 position of 2-phenylindolizine derivatives. informahealthcare.com
Palladium-Catalyzed C-H Arylation:
Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the direct arylation of indolizines. A highly effective protocol for the palladium-catalyzed selective arylation of various indolizines at the C-3 position with aryl bromides has been developed. nih.gov The reaction proceeds efficiently even with indolizines bearing electron-withdrawing groups and tolerates a wide range of substituents on the aryl halide. nih.gov Mechanistic studies suggest that this transformation likely proceeds through an electrophilic substitution pathway rather than a direct C-H activation/deprotonation mechanism. nih.gov This methodology allows for the coupling of an additional aryl group onto the this compound core, creating complex biaryl structures.
Halogenation:
Direct halogenation provides a straightforward route to introduce a versatile synthetic handle on the indolizine ring. While limited, studies have shown that iodination can occur at the C-1 and C-3 positions. researchgate.net More recently, copper(II) halide-mediated halogenation has been used for the regioselective introduction of chlorine or bromine at the C-3 position of functionalized indolizines. chim.it These resulting 3-haloindolizines can then be utilized in further cross-coupling reactions, such as the Suzuki-Miyaura reaction. chim.it
Metalation:
Direct lithiation of the indolizine ring offers an alternative strategy for functionalization. While the C-3 position is the most acidic, selective lithiation at the C-5 position of the pyridine (B92270) ring of 2-phenylindolizine can be achieved using organolithium bases like n-butyllithium. msu.ruusp.brmdpi.com The resulting 5-lithio-indolizine intermediate can be trapped with various electrophiles, such as aldehydes (e.g., DMF to yield 5-formylindolizines) or iodine, to introduce functionality at this less-reactive position. mdpi.com
| Functionalization Strategy | Position | Reagents and Conditions | Product Type | Reference(s) |
| Friedel-Crafts Hydroxyalkylation | C-3 | (Hetero)arylglyoxals, HFIP, CHCl₃, rt | α-Hydroxyketones | nih.gov |
| Vilsmeier-Haack Formylation | C-3 | POCl₃, DMF | 3-Formylindolizines | informahealthcare.com |
| Palladium-Catalyzed Arylation | C-3 | Aryl bromides, PdCl₂(PPh₃)₂, KOAc, NMP, 100 °C | 3-Arylindolizines | nih.gov |
| Copper-Mediated Halogenation | C-3 | Cu(II) halides (Cl or Br) | 3-Haloindolizines | chim.it |
| Direct Lithiation/Electrophilic Quench | C-5 | n-BuLi, THF, -78 °C to -20 °C; then Electrophile (e.g., DMF) | 5-Substituted Indolizines | msu.rumdpi.com |
Derivatization at the Nitrophenyl Moiety
The nitrophenyl group at the C-2 position serves as a key site for derivatization, primarily through the chemical transformation of the nitro group. This functionality allows for the extension and elaboration of the molecular framework, leading to complex heterocyclic systems.
Reduction of the Nitro Group:
The most significant derivatization of the this compound system involves the reduction of the nitro group to an amine, yielding 2-(4-aminophenyl)indolizine. This transformation is a critical step in the synthesis of more complex structures. The reduction can be achieved under mild conditions, for example, using nickel boride generated in situ from sodium borohydride (B1222165) and nickel acetate, which selectively reduces the nitro group without affecting other parts of the molecule. researchgate.net Another established method involves the use of iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride. A study focused on the synthesis of indolizino[3,2-c]quinolines successfully employed mild reduction conditions for a 2-(2'-nitrophenyl)indolizine precursor. acs.orgwikipedia.org
Pictet-Spengler Cyclization of the Amino Derivative:
The resulting 2-(4-aminophenyl)indolizine is a valuable intermediate for constructing fused heterocyclic systems. A prominent example is the use of this amine in an oxidative Pictet-Spengler reaction. acs.orgwikipedia.org This reaction involves the condensation of the amino group with an aldehyde, followed by an intramolecular electrophilic cyclization onto the indolizine ring. wikipedia.org For instance, the reaction of a 2-(2'-aminophenyl)indolizine derivative with various aryl aldehydes in the presence of a catalytic amount of iron(III) chloride (FeCl₃) leads to the formation of novel indolizino[3,2-c]quinolines in good yields. acs.orgwikipedia.org This strategy demonstrates how the derivatization of the nitrophenyl moiety can be leveraged to build elaborate, polycyclic aromatic structures with potential applications as fluorophores. acs.org
Formation of Azo Dyes:
The amino group of 2-(4-aminophenyl)indolizine can also be converted into a diazonium salt, which can then undergo azo coupling reactions. While not explicitly reported for this specific compound, the general reactivity of arylamines and the successful coupling of aryldiazonium salts to the C-3 position of 2-phenylindolizines suggest this is a viable pathway for derivatization. tubitak.gov.tr This would lead to the formation of highly colored azoindolizine dyes.
| Reaction | Starting Moiety | Reagents and Conditions | Product Moiety | Subsequent Reaction | Reference(s) |
| Nitro Reduction | -NO₂ | Fe/NH₄Cl or NaBH₄/Ni(OAc)₂ | -NH₂ | Pictet-Spengler Cyclization | researchgate.netacs.orgwikipedia.org |
| Oxidative Pictet-Spengler Reaction | -NH₂ (on indolizine) | Aryl aldehydes, FeCl₃ (cat.) | Fused quinoline (B57606) ring | - | acs.orgwikipedia.org |
Spectroscopic and Structural Elucidation of 2 4 Nitrophenyl Indolizine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).
The ¹H NMR spectrum of 2-(4-Nitrophenyl)indolizine provides detailed information about the number, environment, and coupling interactions of the protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the indolizine (B1195054) and nitrophenyl rings resonate in the downfield region.
Specific proton signals for this compound have been reported as follows: a doublet at δ 8.201–8.206 ppm and another at δ 8.181–8.189 ppm, a singlet at δ 7.940 ppm, a multiplet at δ 7.762–7.771 ppm, another multiplet at δ 7.356–7.403 ppm, a singlet at δ 6.691 ppm, and a multiplet at δ 6.505–6.677 ppm. informahealthcare.com These signals correspond to the various aromatic protons within the molecule. The integration of these peaks confirms the presence of the correct number of protons in each distinct chemical environment.
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|
| 8.201–8.206 | d | Ar-H | informahealthcare.com |
| 8.181–8.189 | d | Ar-H | informahealthcare.com |
| 7.940 | s | Ar-H | informahealthcare.com |
| 7.762–7.771 | m | Ar-H | informahealthcare.com |
| 7.356–7.403 | m | Ar-H | informahealthcare.com |
| 6.691 | s | Ar-H | informahealthcare.com |
| 6.505–6.677 | m | Ar-H | informahealthcare.com |
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For a related derivative, ethyl 3-(4-nitrophenyl)indolizine-1-carboxylate, the carbon signals appear in a range typical for aromatic and heterocyclic compounds. While specific data for this compound is not detailed in the provided search results, the analysis of similar structures shows aromatic carbon signals appearing between δ 104 and 144 ppm. rsc.org The presence of the nitro group and the indolizine core significantly influences the chemical shifts of the carbon atoms.
Carbon-13 (¹³C) NMR Analysis
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.orgsavemyexams.com The IR spectrum of this compound exhibits several key absorption bands that confirm its structure.
The presence of the aromatic rings is indicated by the C-H stretching vibrations, which typically appear above 3000 cm⁻¹. informahealthcare.com For this compound, this band is observed at 3019.57 cm⁻¹. informahealthcare.com The aliphatic C-H stretching is noted at 2831.35 cm⁻¹. informahealthcare.com A crucial functional group is the nitro group (NO₂), which is characterized by strong and distinct asymmetric and symmetric stretching vibrations. These are typically found in the regions of 1560-1500 cm⁻¹ and 1390-1300 cm⁻¹, respectively. The C-N stretching vibration for this compound is observed at 1371.20 cm⁻¹. informahealthcare.com
| Absorption Band (cm⁻¹) | Functional Group | Vibrational Mode | Reference |
|---|---|---|---|
| 3019.57 | Aromatic C-H | Stretching | informahealthcare.com |
| 2831.35 | Aliphatic C-H | Stretching | informahealthcare.com |
| 1371.20 | C-N | Stretching | informahealthcare.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. cpur.in The UV-Vis spectrum of this compound is characterized by multiple absorption bands, reflecting the extended π-conjugated system of the molecule.
In a methanol (B129727) solvent, this compound exhibits absorption maxima (λmax) at 240 nm, 300 nm, and 340 nm. oregonstate.edu These absorptions are attributed to π→π* transitions within the aromatic and heterocyclic ring systems. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the energy of these transitions, often causing a shift in the absorption bands compared to the unsubstituted 2-phenylindolizine (B189232). oregonstate.edu The extended conjugation in the molecule allows for electronic transitions at longer wavelengths, extending into the visible region, which can contribute to the colored appearance of the compound.
| Absorption Maxima (λmax) | Solvent | Electronic Transition | Reference |
|---|---|---|---|
| 240 nm | Methanol | π→π | oregonstate.edu |
| 300 nm | Methanol | π→π | oregonstate.edu |
| 340 nm | Methanol | π→π* | oregonstate.edu |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, the mass spectrum shows a molecular ion peak (M⁺) at an m/z of 238. informahealthcare.com This value corresponds to the calculated molecular weight of the compound (C₁₄H₁₀N₂O₂), confirming its elemental formula. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further solidifying the molecular formula and distinguishing it from other compounds with the same nominal mass. nih.gov
X-ray Crystallography for Solid-State Structure Confirmation
Following a comprehensive search of publicly available scientific literature and crystallographic databases, detailed X-ray crystallographic data for the specific compound this compound could not be located.
While the synthesis of 2-(p-nitrophenyl)indolizine has been described, and crystallographic studies have been conducted on numerous substituted derivatives of the indolizine core, the definitive solid-state structure of the parent this compound, as determined by single-crystal X-ray diffraction, does not appear to be available in the reviewed resources.
Research has been published on the crystal structures of closely related compounds, including various 5-alkoxyindolizines bearing a 2-(p-nitrophenyl) group and methyl 3-iodo-2-(4-nitrophenyl)indolizine-1-carboxylate. However, these molecules contain additional functional groups that significantly influence their crystal packing and molecular geometry. Therefore, their crystallographic parameters cannot be extrapolated to represent the solid-state structure of the unsubstituted this compound.
Consequently, without access to the primary crystallographic data (such as a Crystallographic Information File, CIF), the generation of detailed data tables on unit cell dimensions, space group, bond lengths, and bond angles for this compound is not possible.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comua.pt It has been widely applied to study indolizine (B1195054) derivatives to understand their geometry, electronic properties, and chemical reactivity. researchgate.net For 2-(4-nitrophenyl)indolizine, DFT calculations reveal a classic push-pull system, where the electron-rich indolizine core acts as an electron donor and the nitro-substituted phenyl ring serves as an electron acceptor.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier orbitals in molecular chemistry. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. chalcogen.ro A smaller energy gap generally corresponds to higher reactivity and easier electronic transitions. acrhem.org
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| Reference Indolizine Chromophore | -5.937 | -2.867 | 3.070 | M06/6-311G(d,p) nih.gov |
| Designed Indolizine Chromophore 1 | -5.177 | -2.680 | 2.497 | M06/6-311G(d,p) nih.gov |
| Designed Indolizine Chromophore 2 | -5.041 | -2.682 | 2.359 | M06/6-311G(d,p) nih.gov |
| 2-Oxopyrano[2,3-b]indolizine Model | -6.41 | -3.71 | 2.70 | DFT/B3LYP rsc.org |
The electronic structure of this compound is characterized by a significant intramolecular charge transfer (ICT) from the indolizine ring to the nitrophenyl ring. rsc.org This ICT is fundamental to its optical properties. DFT calculations, including Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping, are employed to quantify this charge distribution. researchgate.net NBO analysis can reveal the charge transfer between donor (Lewis-type) and acceptor (non-Lewis) orbitals. scielo.br
The MEP surface provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net For this compound, the indolizine part shows a higher negative potential, while the nitrophenyl group exhibits a positive potential, confirming the push-pull nature.
Electronic transitions are typically calculated using Time-Dependent DFT (TD-DFT). rsc.org For this compound, the lowest energy transition corresponds to the HOMO→LUMO excitation, which is characterized as a π→π* transition with strong ICT character. rsc.org This transition is responsible for the molecule's strong absorption in the visible region of the electromagnetic spectrum. acs.org
HOMO-LUMO Energy Gap Analysis
Molecular Modeling and Docking Studies (e.g., Protein-Ligand Interactions)
Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger macromolecule, such as a protein receptor. These studies are crucial in drug discovery for identifying potential therapeutic agents. Indolizine derivatives have been investigated as inhibitors for various enzymes due to their diverse biological activities. acs.org
For example, indolizine derivatives bearing a nitrobenzoyl group, structurally similar to the nitrophenyl group, have been studied as potential inhibitors of the Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. nih.gov In another study, a series of indolizine derivatives were evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. mdpi.com Docking simulations for these compounds revealed that they fit well within the active site of the COX-2 receptor, with favorable binding energies indicating a strong affinity. The interactions were primarily driven by hydrophobic interactions with key amino acid residues in the enzyme's active site. mdpi.com
| Compound | Docking Interaction Energy (kcal/mol) |
|---|---|
| Indolizine Derivative 5a | -53.29 mdpi.com |
| Indolizine Derivative 5b | -46.01 mdpi.com |
| Indolizine Derivative 5c | -38.22 mdpi.com |
| Indolizine Derivative 5d | -49.88 mdpi.com |
| Indolizine Derivative 5e | -47.53 mdpi.com |
| Indomethacin (Reference) | -44.59 mdpi.com |
Quantum Chemical Calculations for Optical Properties
Quantum chemical calculations are essential for predicting and understanding the linear and nonlinear optical (NLO) properties of molecules. rsc.org The push-pull electronic structure of this compound makes it a candidate for NLO applications. researchgate.net Such materials are of great interest for technologies like optical data storage and telecommunications. frontiersin.org The NLO response in these molecules arises from the change in dipole moment upon electronic excitation, which is enhanced by the ICT character. scielo.br
The first hyperpolarizability (β) is a measure of a molecule's second-order NLO response. mdpi.com High β values are desirable for NLO materials. Quantum chemical methods, such as DFT and Time-Dependent Hartree-Fock (TDHF), are used to calculate static and dynamic hyperpolarizabilities. acrhem.orgmdpi.com
For D-π-A chromophores like this compound, theoretical calculations have shown that the magnitude of β is strongly correlated with the ICT and inversely related to the HOMO-LUMO energy gap. researchgate.net Studies on isomeric indolizine-based chromophores predict that strategic placement of donor and acceptor groups can significantly enhance the hyperpolarizability. For instance, chromophores with a 1-methyl-2-phenylindolizin-3-yl donor group are predicted to have higher β values compared to those with a 3-methyl-2-phenylindolizin-1-yl donor, which aligns with their smaller HOMO-LUMO energy gaps. researchgate.net Functionals like CAM-B3LYP and M06-2X are often considered reliable for calculating such NLO properties. mdpi.com
| Chromophore | Donor Group | Calculated β (10-30 esu) |
|---|---|---|
| Isomer 1a | 1-methyl-2-phenylindolizin-3-yl (MPI-3) researchgate.net | 311 researchgate.net |
| Isomer 1b | 3-methyl-2-phenylindolizin-1-yl (MPI-1) researchgate.net | 275 researchgate.net |
| Isomer 2a | 1-methyl-2-phenylindolizin-3-yl (MPI-3) researchgate.net | 1010 researchgate.net |
| Isomer 2b | 3-methyl-2-phenylindolizin-1-yl (MPI-1) researchgate.net | 856 researchgate.net |
Conformational Analysis and Stability Studies
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. core.ac.uk For this compound, rotation around the single bond connecting the indolizine and phenyl rings can lead to different conformers. These conformers may differ in energy, stability, and how they pack in a crystal lattice.
The planarity between the donor and acceptor moieties can significantly influence the electronic conjugation and, consequently, the optical and NLO properties. frontiersin.org Computational methods can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation. In the solid state, different conformers can sometimes co-exist, leading to a phenomenon known as conformational polymorphism, where a compound crystallizes into multiple distinct crystal structures with different physical properties. researchgate.net Studies on related nitro-aromatic compounds have shown that subtle changes in molecular conformation can lead to dramatic differences in crystal packing and thermodynamic stability. researchgate.net Theoretical calculations are vital for understanding these relationships and predicting the most stable crystalline forms. oregonstate.edu
Reaction Mechanism Studies and Theoretical Reaction Pathways
The reaction mechanisms leading to the formation of this compound and related derivatives have been the subject of both experimental postulation and in-depth computational analysis. Theoretical studies, primarily employing Density Functional Theory (DFT), have been crucial in elucidating the intricate pathways, identifying transition states, and calculating the energetic profiles of these reactions.
One of the most direct synthetic routes to this compound is the electrophilic nitration of 2-phenylindolizine (B189232). chim.itsmolecule.com Mechanistic interpretations suggest that under the strongly acidic conditions of a nitric and sulfuric acid mixture (HNO₃/H₂SO₄), the indolizine ring undergoes protonation. chim.it 1H NMR studies have indicated that the C-3 position is the most basic site of the indolizine heterocycle and is preferentially protonated. chim.it This protonation deactivates the five-membered ring towards electrophilic attack, directing the incoming nitronium ion (NO₂⁺) to the phenyl substituent. The para-position of the phenyl group is subsequently nitrated, yielding this compound. chim.itresearchgate.net In contrast, nitration under milder acidic conditions, or with nitric acid alone, can lead to nitration on the indolizine core itself, often resulting in a mixture of products like 1,3-dinitro-2-phenylindolizine. chim.it
A more general and widely studied theoretical pathway for forming the core indolizine structure is through [3+2] or 1,3-dipolar cycloaddition reactions. chim.itgrafiati.comacs.org This approach frequently involves the reaction of a pyridinium (B92312) ylide (the 1,3-dipole) with a suitable dipolarophile, such as an activated alkene or alkyne. chim.itpen2print.org A postulated mechanism for the formation of indolizines from electrophilic indoles and pyridinium methylides involves a cascade reaction. This sequence begins with a 1,3-dipolar cycloaddition, followed by a ring-opening step and subsequent aromatization to yield the final indolizine product. acs.org
Computational studies have provided significant insights into these cycloaddition pathways. DFT calculations are used to model the reaction, determine the frontier molecular orbitals (HOMO/LUMO) of the reactants, and map the potential energy surface of the reaction. pen2print.orgnih.gov For instance, theoretical investigations into the 1,3-dipolar cycloaddition of pyridinium ylides confirm that the reaction proceeds through a concerted, symmetry-allowed π4s + π2s mechanism via a highly ordered, six-electron Hückel aromatic transition state. pen2print.org The energies of the transition states and intermediates are calculated to predict the regioselectivity and stereoselectivity of the cycloaddition. pen2print.orgrsc.org
DFT calculations have also been instrumental in understanding other complex, multi-step syntheses of functionalized indolizines. For example, in the synergistic Cu/Ir-catalyzed synthesis of fused indolizines, DFT was used to compute the free energy profile for the key Friedel–Crafts type cyclization step. rsc.org These calculations revealed low kinetic barriers and a favorable thermodynamic driving force, explaining the high yields observed experimentally. rsc.org Similarly, in a copper-catalyzed annulation of pyridinium 1,4-thiolates, DFT calculations were performed to predict the reaction's feasibility, optimize conditions, and rationalize the observed yields by calculating the Gibbs free energies of intermediates and transition states throughout the catalytic cycle. researchgate.net
The selection of the DFT functional and basis set is critical for the accuracy of these theoretical predictions. Various levels of theory have been employed in the literature to study indolizine-related reactions, including B3LYP, M06-2X, M11, and ωB97X-D, often paired with basis sets like 6-31G(d,p), 6-31+G*, and aug-cc-pVDZ. nih.govacs.orgrsc.orgbeilstein-journals.orgnih.gov These computational models allow for the detailed examination of bond-forming events and the rationalization of product distributions under kinetic or thermodynamic control. acs.org
Table 1: Summary of Theoretical Investigations on Indolizine Formation Pathways
| Reaction Type | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Friedel–Crafts Type Cyclization (Fused Indolizine) | DFT | Calculated low kinetic barriers (4.6 and 6.8 kcal/mol) and a favorable thermodynamic driving force (-4.3 kcal/mol) for the cyclization step. | rsc.org |
| Keto–Enol Tautomerism (Substituted Indolizine Hydrogenation) | DFT (M11/aug-cc-pVDZ) | The activation barrier (ΔG⧧) for the formation of the trans product was 1.69 kcal/mol lower than for the cis product, indicating the reaction is under kinetic control. | acs.org |
| Annulation of Pyridinium Thiolates with Copper Carbenes | DFT | The full reaction mechanism was mapped, with relative Gibbs energies (in kcal/mol) calculated for all intermediates and transition states, predicting reaction outcomes. | researchgate.net |
| Morita–Baylis–Hillman / aza-Michael Addition | DFT (in water model) | The activation free energy for the cyclization to a 5-membered ring was 2.7 kcal/mol higher than for a 6-membered ring, explaining the lower reactivity observed experimentally. | rsc.org |
| Diels-Alder Reaction (2-Phosphaindolizine) | DFT (B3LYP/6-31+G*) | Coordination of a Lewis acid catalyst to the phosphorus atom was shown to lower the activation energy barrier significantly compared to the uncomplexed reaction. | mdpi.com |
Compound Index
Advanced Applications of 2 4 Nitrophenyl Indolizine and Its Analogs
Optoelectronic Materials and Devices
The inherent charge-transfer characteristics of 2-(4-nitrophenyl)indolizine derivatives make them prime candidates for use in optoelectronic materials and devices, where the interaction of light and electricity is central.
Chromophores and Fluorescent Dyes
Indolizine (B1195054) derivatives are recognized for their strong fluorescence properties. derpharmachemica.com The this compound structure, with its electron-donating indolizine core and electron-withdrawing nitrophenyl group, forms a classic push-pull chromophore. This arrangement leads to intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with strong and tunable fluorescence. researchgate.net
The photophysical properties of these dyes can be finely tuned by modifying the substituents on the indolizine or the phenyl ring. For instance, introducing different functional groups can alter the emission color across the visible spectrum, from blue to red. researchgate.net This tunability is crucial for creating a palette of fluorescent markers for various applications. The strong fluorescence of these compounds makes them useful for DNA interaction studies and as spectroscopic sensitizers. derpharmachemica.com
| Compound/Derivative | Key Features | Reported Applications |
| This compound Analogs | Strong intramolecular charge transfer (ICT) | Fluorescent dyes, Chromophores |
| Polysubstituted Indolizines | Tunable emission colors (blue to red) | Full-color-tunable fluorescent probes |
| Indolizino[3,2-c]quinolines | Desirable optical properties in aqueous systems | Prospective fluorescent probes |
Organic Light-Emitting Diode (OLED) Components
The electroluminescent properties of indolizine-based compounds are being explored for use in Organic Light-Emitting Diodes (OLEDs). The ability of these materials to emit light upon the application of an electric field makes them suitable for the emissive layer in OLED devices. The development of stable and tunable polycyclic aromatic compounds like indoloindolizines, which merge indole (B1671886) and indolizine moieties, is crucial for advancing organic optoelectronics. chemrxiv.org These materials can exhibit competitive performance with ambipolar charge transport properties in organic field-effect transistors (OFETs), highlighting their potential in broader organic electronics. chemrxiv.org
Fluorescent Sensors and Probes
The sensitivity of the fluorescence of this compound analogs to their local environment makes them excellent candidates for fluorescent sensors and probes. researchgate.net For instance, indolizine-modified single-walled carbon nanotubes have been used as fluorescent probes for the detection of nitroaromatic compounds like nitrophenols. rsc.org The fluorescence of the modified nanotubes is quenched in the presence of these analytes, providing a detectable signal. rsc.org
Furthermore, new classes of fluorophores, such as indolizino[3,2-c]quinolines derived from indolizines with a 2-nitrophenyl group, have shown unique optical properties suitable for use as fluorescent probes in aqueous systems. acs.org The development of indolizine-cyclodextrin derivatives has also opened avenues for creating sensors for volatile organic compounds (VOCs). researchgate.net
| Sensor Type | Target Analyte | Sensing Mechanism |
| Indolizine-modified SWCNTs | Nitroaromatic compounds (e.g., nitrophenols) | Fluorescence quenching |
| Indolizino[3,2-c]quinolines | General purpose in aqueous systems | Unique and desirable optical properties |
| Indolizine-β-cyclodextrin Derivatives | Volatile Organic Compounds (VOCs) | Host-guest inclusion leading to fluorescence changes |
Photoremovable Protecting Groups (PPGs) and Photocaging
Photoremovable protecting groups (PPGs), or photocages, are molecules that can be cleaved by light to release a biologically active compound or another molecule of interest. nih.govwikipedia.org This allows for precise spatial and temporal control over the release. A derivative, the 2-(4-nitrophenyl)-1H-indolyl-3-methyl (NPIM) chromophore, has been synthesized and utilized as a novel PPG. dntb.gov.uaresearchgate.net This photocage is notable because it can be cleaved by visible or near-infrared light, which is less damaging to biological cells than the UV light typically required for other PPGs. dntb.gov.uaresearchgate.net This makes it particularly suitable for applications in physiological studies. dntb.gov.uaresearchgate.net
The general principle of many PPGs, particularly nitrobenzyl derivatives, involves a Norrish Type II reaction mechanism upon photoexcitation. wikipedia.org While the specific mechanism for the NPIM chromophore may differ, the underlying concept of light-induced cleavage to release a caged molecule is the same.
Two-Photon Absorption (2PA) Chromophores
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of assembled molecular subunits or components. rug.nlnih.gov The process of self-assembly, driven by non-covalent interactions like hydrogen bonding, π-stacking, and van der Waals forces, leads to the spontaneous formation of ordered structures. rug.nlnih.gov
While there is extensive research on the self-assembly of various organic molecules, including those forming supramolecular hydrogels and other complex structures, specific studies detailing the supramolecular chemistry and self-assembly of this compound are not prominently reported in the provided search results. The field of supramolecular chemistry is vast, with applications in catalysis, materials, and medicine, often utilizing building blocks that can form predictable and functional assemblies. nih.govmdpi.com The planar structure and potential for π-π stacking of the indolizine core, combined with the polar nitro group, suggest that this compound could potentially participate in self-assembly processes, but this remains an area for further investigation.
Catalysis
While direct applications of This compound as a catalyst are not extensively documented in current research, the broader field of indolizine chemistry is deeply intertwined with catalysis. The synthesis and functionalization of the indolizine ring system heavily rely on a diverse range of catalytic methods, including transition metal catalysis, organocatalysis, and biocatalysis. These catalytic strategies are crucial for accessing structurally complex and functionally diverse indolizine derivatives for various advanced applications.
The catalytic synthesis of the indolizine core often involves annulation reactions, with [3+2] cycloadditions of pyridinium (B92312) ylides with alkenes or alkynes being a prominent method. rsc.org Metal catalysts, particularly those based on palladium, copper, rhodium, and gold, have been instrumental in developing efficient and regioselective synthetic routes to indolizines. ijettjournal.org For instance, copper(I)-catalyzed [3+2] cyclization of unsubstituted pyridines with alkenyldiazoacetates was a significant advancement in the metal-catalyzed synthesis of functionalized indolizines. researchgate.net Similarly, rhodium(III) catalysis has been employed to synthesize a wide array of aryl-substituted indolizines. rsc.org
Beyond the initial synthesis, catalysis plays a pivotal role in the late-stage functionalization of the indolizine scaffold. C-H activation and cross-coupling reactions, often catalyzed by palladium complexes, have emerged as powerful tools for introducing aryl and heteroaryl groups at various positions of the indolizine ring. researchgate.net This allows for the precise tuning of the electronic and steric properties of indolizine derivatives.
Furthermore, the development of chiral indolizine derivatives through catalytic asymmetric synthesis has gained significant attention. Synergistic catalysis, combining different metal catalysts like copper and iridium, has enabled the highly diastereo- and enantioselective synthesis of fused indolizine derivatives bearing multiple stereogenic centers. researchgate.netresearchgate.netrsc.org These chiral indolizines are valuable building blocks for the synthesis of complex natural products and pharmaceuticals. rsc.org
The following tables summarize key research findings on the catalytic synthesis and functionalization of indolizine derivatives, providing insights into the catalysts, reaction types, and the scope of these transformations.
Table 1: Transition Metal-Catalyzed Synthesis of Indolizine Derivatives
| Catalyst System | Reaction Type | Substrates | Key Features |
| Palladium (Pd) | Oxidative Carbonylation | Propargylic pyridines | Can be conducted at room temperature; Pd/C catalyst is recyclable. acs.org |
| Tandem Coupling/Cycloisomerization | Propargyl amines/amides and heteroaryl bromides | One-pot synthesis of 3-aminoindolizines. organic-chemistry.org | |
| Copper (Cu) | [3+2] Cycloaddition | Pyridinium ylides and alkenes/alkynes | Efficient synthesis of functionalized indolizines. researchgate.net |
| Oxidative Coupling-Annulation | 2-Alkylazaarenes and terminal alkenes | Atom-economic synthesis of indolizines. organic-chemistry.org | |
| Rhodium (Rh) | Asymmetric Allylation/Tschitschibabin Reaction | 2-Alkylpyridines and allylic carbonates | Highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org |
| C-H Activation/Annulation | Pyridines and alkynes | Synthesis of aryl-substituted indolizines. rsc.org | |
| Gold (Au) | Multicomponent Coupling/Cycloisomerization | Heteroaryl aldehydes, amines, and alkynes | High atom economy and catalytic efficiency. organic-chemistry.org |
| Hydroarylation/Cycloaromatization | α-(N-pyrrolyl)ketones and alkynes | Synthesis of polysubstituted indolizines. | |
| Iridium (Ir) | Asymmetric Allylic Substitution | Indolizine derivatives and allylic alcohols | Access to enantioenriched indolizine derivatives. researchgate.net |
Table 2: Catalytic Functionalization and Asymmetric Synthesis of Indolizines
| Catalyst System | Reaction Type | Substrates | Product Type | Key Features |
| Palladium (Pd) / Copper (Cu) | Synergistic Catalysis | Morita-Baylis-Hillman carbonates and Schiff bases | Optically active β-branched γ-methyleneglutamic acid derivatives | High yields and excellent diastereo- and enantioselectivities. researchgate.net |
| Copper (Cu) / Iridium (Ir) | Synergistic Catalysis | Allylic acetates and indolizines | 2,3-fused indolizine derivatives | Predictable construction of four stereoisomers. researchgate.netrsc.org |
| Boron trifluoride (B(C6F5)3) | Friedel-Crafts Reaction | Indolizines and 2-aryl-3H-indol-3-ones | C2-quaternary indolin-3-ones | High yields and regioselectivities under mild conditions. researchgate.netresearchgate.net |
| Platinum oxide (PtO2) | Hydrogenation | Indolizine lactones | 5,6,7,8-tetrahydro-indolizine lactones | Partial hydrogenation of the indolizine core. rsc.orgua.es |
| Rhodium(II) (Rh(II)) | C-H Activation/Olefination | Indolizine lactones and n-butyl acrylate | C1-functionalized indolizine lactones | Lactone motif acts as a directing group for C1-H activation. rsc.org |
While the direct catalytic role of This compound is yet to be explored, the extensive use of catalysis in the synthesis and modification of the indolizine framework underscores the importance of this chemical class in the development of novel molecular architectures with potential applications in materials science and medicinal chemistry. ijettjournal.orgchim.it The nitrophenyl substituent in This compound , introduced via nitration of 2-phenylindolizine (B189232) smolecule.com, offers a handle for further chemical transformations, potentially leading to new derivatives with unique catalytic or electronic properties.
Biological Activity and Mechanistic Insights
Anti-inflammatory Activity
The anti-inflammatory effects of indolizine (B1195054) derivatives, including the 2-(4-Nitrophenyl)indolizine scaffold, are attributed to their ability to modulate key enzymatic pathways involved in the inflammatory cascade.
Cyclooxygenase (COX) is a critical enzyme in the synthesis of prostaglandins (B1171923) from arachidonic acid, with its isoform COX-2 being inducible during inflammation. nih.govnih.gov The inhibition of COX-2 is a key strategy for managing inflammation and pain. nih.gov Indolizine-based compounds have been identified as potential COX-2 inhibitors.
Research into a series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates demonstrated their potential as COX-2 inhibitors. ijper.org Computational docking studies suggest that these indolizine analogues adopt a stable conformation within the hydrophobic channel of the COX-2 enzyme, similar to established inhibitors like Indomethacin. ijper.org The binding is facilitated by interactions with key amino acid residues in the active site. ijper.orgplos.org For instance, molecular docking studies of various substituted indolizine scaffolds have shown interactions with catalytic amino acids such as Tyr158, Phe149, Pro193, and Lys165. plos.org The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a crucial aspect of modern anti-inflammatory drug design, aiming to reduce gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com
Table 1: In Vitro COX-2 Inhibition by Indolizine Analogues
| Compound | Description | IC₅₀ (µM) | Standard | Standard IC₅₀ (µM) |
|---|---|---|---|---|
| 2a | Ethyl 7-methoxy-3-(4-cyanobenzoyl)-2-phenylindolizine-1-carboxylate | 6.56 | Celecoxib | 0.05 |
| 2c | Ethyl 7-methoxy-3-(4-fluorobenzoyl)-2-phenylindolizine-1-carboxylate | 6.94 | Indomethacin | 6.8 |
Data sourced from in vitro enzyme immunoassay screening of human recombinant COX-2. ijper.org
Phospholipase A2 (PLA2) enzymes are central to the inflammatory process as they hydrolyze phospholipids (B1166683) to release arachidonic acid, the precursor for pro-inflammatory prostaglandins and leukotrienes. mdpi.comresearchgate.net Inhibition of PLA2 can therefore block the inflammatory cascade at a very early stage. mdpi.com
Derivatives of the indolizine core have been investigated as potent inhibitors of secretory phospholipase A2 (sPLA2). researchgate.net Studies on 1-(carbamoylmethyl)indolizine and 1-oxamoylindolizine derivatives revealed potent inhibitory activity against sPLA2. researchgate.net While direct studies on this compound are limited, research on structurally related quinazoline (B50416) compounds, such as 3-substituted benzylideneamino-2-(4-nitrophenyl) quinazolin-4(3H)-ones, has also shown potential for PLA2 inhibition. mdpi.com This suggests that the nitrophenyl moiety may contribute to the inhibitory action against this enzyme.
Cyclooxygenase (COX-2) Inhibition Mechanisms
Antimicrobial Activity
The indolizine scaffold has been explored for its potential to combat various microbial pathogens, including bacteria, fungi, and mycobacteria. derpharmachemica.comsmolecule.com
Indolizine derivatives have demonstrated notable antibacterial properties. smolecule.com A study on newly synthesized 2-phenylindolizine (B189232) acetamide (B32628) derivatives revealed significant antimicrobial activity. derpharmachemica.com Certain compounds from this series showed a remarkable increase in activity against medically relevant bacteria such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) when compared to the standard drug ampicillin. derpharmachemica.com The mechanism of action is thought to involve the disruption of the bacterial cell membrane or interference with essential cellular processes. researchgate.net The presence of specific substituents on the phenyl ring and the indolizine core plays a crucial role in determining the potency and spectrum of antibacterial activity. derpharmachemica.com
The search for new antifungal agents is driven by the rise of resistant fungal strains. mdpi.com Some 2-phenylindolizine acetamide derivatives have shown promising activity against fungal strains like Candida albicans, Aspergillus flavus, and Aspergillus fumigatus. derpharmachemica.com A common mechanism for antifungal drugs, particularly azoles, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (a cytochrome P450 enzyme). mdpi.combeilstein-journals.org This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. f1000research.com Inhibition of this pathway disrupts membrane integrity, leading to fungal growth inhibition and cell lysis. beilstein-journals.orgf1000research.com While the specific mechanism for this compound is not fully elucidated, its heterocyclic nature suggests it might interfere with similar fungal-specific metabolic pathways. nih.gov
Tuberculosis remains a major global health challenge, necessitating the discovery of novel therapeutics, especially against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB). nih.govacs.org The indolizine scaffold has emerged as a promising framework for the development of new anti-tubercular agents. plos.orgnih.gov
A series of 1,2,3-trisubstituted indolizines, including derivatives with a 4-nitrobenzoyl group, were screened for their in vitro activity against the H37Rv and MDR strains of MTB. nih.gov Several of these compounds displayed significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 µg/mL. nih.gov Specifically, indolizines featuring an ethyl ester group at the 4-position of the benzoyl ring were active against MDR-MTB strains. nih.gov
Another study focused on 7-methoxy-indolizine derivatives, which also showed encouraging anti-TB activity against both H37Rv and MDR strains, with MIC values as low as 8 µg/mL and 16 µg/mL, respectively. plos.org Molecular docking studies suggest that these indolizine analogues target the mycobacterial enoyl-[acyl-carrier] protein reductase (InhA), a key enzyme in the fatty acid synthesis pathway of MTB. plos.org The binding affinity of these compounds within the active site of InhA is a key determinant of their inhibitory action. plos.org The presence and position of substituents, such as the nitro group on the phenyl ring, are critical for this activity. researchgate.net
**Table 2: Antitubercular Activity of Substituted Indolizine Analogues against *M. tuberculosis***
| Strain | Compound Description | MIC (µg/mL) |
|---|---|---|
| H37Rv | Indolizine with 4-fluorobenzoyl group (3a) | 4 |
| H37Rv | Indolizine with 4-nitrobenzoyl group (4c) | 32 |
| MDR-MTB | Indolizine with 4-nitrobenzoyl group (4c) | 64 |
| H37Rv | 7-methoxy-indolizine with 4-cyanobenzoyl group (5a) | 8 |
| MDR-MTB | 7-methoxy-indolizine with 4-cyanobenzoyl group (5a) | 32 |
| H37Rv | 7-methoxy-indolizine with 3-methoxybenzoyl group (5i, 5j) | 8 |
| MDR-MTB | 7-methoxy-indolizine with 3-methoxybenzoyl group (5i, 5j) | 16 |
Data sourced from in vitro whole-cell screening assays. plos.orgnih.gov
Antifungal Mechanisms
Anticancer Activity and Mechanisms of Action
The indolizine core is recognized as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties. researchgate.netchim.it Research has shown that compounds based on this structure exhibit cytotoxic effects against a wide array of human tumor cell lines, including those of breast (MCF-7, MDA-MB-231), colon (Colo-205, HCT116), liver (HepG2), and lung origin. researchgate.netresearchgate.netnih.govunicamp.brnih.govmdpi.com Specifically, indolizine-glyoxylamides have displayed substantial anti-proliferative activity, even against multidrug-resistant (MDR) cancer phenotypes. nih.gov
The mechanisms underlying the anticancer effects of indolizine derivatives are multifaceted and involve several cellular pathways:
Cell Cycle Arrest: Certain pyrido[2,3-b]indolizine derivatives have been shown to disrupt cell cycle progression, causing cancer cells to accumulate in the S and G2/M phases. nih.gov
Inhibition of Protein Synthesis: Studies on related phenanthroindolizidine alkaloids indicate that they can exert strong anticancer activity by disrupting protein synthesis, leading to apoptosis. iiarjournals.org
Enzyme Inhibition: A key mechanism is the inhibition of enzymes crucial for cancer cell survival and proliferation. This includes the inhibition of topoisomerases, such as Topoisomerase-IV, and critical protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2). researchgate.netmdpi.comrsc.org
Modulation of Transcription Factors: Some complex indolizine-related alkaloids, such as tylophorine (B1682047) derivatives, have been found to inhibit NF-κB mediated transcription, a pathway often dysregulated in cancer. researchgate.net
Table 1: Cytotoxicity of Selected Indolizine Derivatives Against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Derivative Class | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|---|
| 2-Phenylindolizine Acetamide (7e) | Colo-205 | Colon | IC50 | 54.23 | researchgate.net |
| 2-Phenylindolizine Acetamide (7h) | Colo-205 | Colon | IC50 | 68.62 | researchgate.net |
| 2-Phenylindolizine Acetamide (7e) | MDA-MB-231 | Breast | IC50 | 46.34 | researchgate.net |
| 2-Phenylindolizine Acetamide (7h) | MDA-MB-231 | Breast | IC50 | 62.91 | researchgate.net |
| Indolizine Lactone (cis-4g) | DU-145 | Prostate | IC50 | 36.93 | unicamp.br |
| Indolinone-Quinazolinone (9) | HepG-2 | Liver | IC50 | 2.53 | mdpi.com |
| Indolinone-Quinazolinone (20) | HepG-2 | Liver | IC50 | 2.76 | mdpi.com |
| Indolinone-Quinazolinone (9) | MCF-7 | Breast | IC50 | 4.61 | mdpi.com |
Antiviral Activity (e.g., Anti-HIV-1) and Target Pathways
The indolizine scaffold has been explored for its antiviral potential, with several derivatives showing activity against viruses like HIV. nih.govresearchgate.nettandfonline.com A closely related class of compounds, the indolopyridones, provides significant insight into the potential anti-HIV-1 mechanism for structures containing the 4-nitrophenyl group.
One such compound, INDOPY-1 {5-methyl-1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile} , has been identified as a potent HIV-1 inhibitor with low cellular toxicity. nih.gov Its mechanism of action is notably different from most non-nucleoside inhibitors. nih.gov
Target Pathway: INDOPY-1 targets the HIV-1 reverse transcriptase (RT), the enzyme responsible for converting viral RNA into DNA. nih.gov
Novel Mechanism: It functions as a nucleotide-competing RT inhibitor (NcRTI). Unlike traditional non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to an allosteric pocket, NcRTIs appear to inhibit the polymerase activity by competing with the incoming nucleotide substrate. nih.gov
Broad Spectrum: A distinguishing feature of this class of inhibitors is their activity against HIV-2 and Simian Immunodeficiency Virus (SIV), a breadth of activity not typically seen with highly specific HIV-1 NNRTIs. nih.gov
Other research has suggested that different indolizine derivatives may target other viral proteins, such as the COVID-19 protease. ijettjournal.org
Table 2: Anti-HIV Activity of a Structurally-Related Indolopyridone Derivative This table is interactive. You can sort and filter the data.
| Compound | Virus Strain | Activity Metric | Value (nM) | Reference |
|---|---|---|---|---|
| INDOPY-1 | HIV-1 | EC50 | 20-30 | nih.gov |
| VRX-329747 | HIV-1 | EC50 | 150-200 | nih.gov |
| INDOPY-1 | HIV-2 ROD | EC50 | 180 | nih.gov |
Enzymatic Inhibitory Activities
The indolizine framework is a versatile scaffold for the development of potent enzyme inhibitors, targeting a diverse range of enzymes implicated in various diseases. nih.govtandfonline.com The inhibitory profile of indolizine derivatives is broad, encompassing hydrolases, oxidoreductases, and transferases.
Key enzymatic targets include:
Phospholipase A2 (sPLA2): Certain 1-(carbamoylmethyl)indolizine and 1-oxamoylindolizine derivatives have shown very potent inhibitory activity against human non-pancreatic secretory phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes. researchgate.net
Cyclooxygenase-2 (COX-2): Novel indolizine derivatives have been evaluated for their effects on the COX-2 enzyme, showing potential for development as anti-inflammatory agents. tandfonline.com
Protein Kinases: As mentioned in the anticancer section, indolizines can inhibit protein kinases like VEGFR-2 and CDKs, which are critical for cell signaling and angiogenesis. mdpi.comrsc.org
Adenosine (B11128) Deaminase: Specific 1-bromo-2-phenyl-3-(3-bromo-4-hydroxy-benzoyl)-indolizine derivatives have been identified as potent inhibitors of adenosine deaminase. google.com
Topoisomerases: 2-phenylindolizine acetamide derivatives have been predicted through molecular docking to interact with the active site of Topoisomerase-IV, an enzyme essential for bacterial DNA replication. researchgate.net
CREB Binding Protein (CBP)/EP300: Some indolizine derivatives have been found to inhibit the bromodomains of CBP and EP300, proteins that play a crucial role in gene transcription regulation.
Table 3: Enzymatic Inhibitory Profile of Indolizine Derivatives This table is interactive. You can sort and filter the data.
| Indolizine Derivative Class | Target Enzyme | Biological Relevance | Reference |
|---|---|---|---|
| 1-Oxamoylindolizines | Secretory Phospholipase A2 (sPLA2) | Inflammation | researchgate.net |
| General Indolizines | Cyclooxygenase-2 (COX-2) | Inflammation, Pain | |
| Indolinone-based derivatives | CDK-2, VEGFR-2 | Cancer, Angiogenesis | mdpi.com |
| 1-Bromo-2-phenyl-indolizines | Adenosine Deaminase | Cardiovascular function | google.com |
| 2-Phenylindolizine acetamides | Topoisomerase-IV | Antibacterial | researchgate.net |
Modulation of Central Nervous System (CNS) Activity (mechanistic focus)
Derivatives of indolizine have been reported to possess significant central nervous system activity, primarily demonstrating CNS depressant effects. researchgate.netcore.ac.ukjbclinpharm.orgoregonstate.edu Mechanistic studies suggest that these effects are mediated through interactions with key neurotransmitter systems and receptors.
The primary mechanisms identified are:
5-HT3 Receptor Antagonism: Certain indolizine derivatives have been identified as potent and selective 5-HT3 receptor antagonists. derpharmachemica.com This receptor is a ligand-gated ion channel involved in mediating nausea and vomiting, as well as modulating other neurotransmitter systems.
Anti-acetylcholine Activity: The ability of some indolizine compounds to act as anti-acetylcholine agents has also been reported, indicating an interaction with the cholinergic system. researchgate.netderpharmachemica.com
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of indolizine derivatives influences their biological potency and selectivity. researchgate.netnih.gov For this compound and related compounds, the substituents on both the indolizine core and the phenyl ring at position 2 are critical determinants of activity.
The 4-Nitro Group: The presence of an electron-withdrawing nitro group at the para-position of the 2-phenyl ring is a recurring feature in active compounds. SAR studies on anti-tubercular indolizines revealed that a nitro group at this position was well-tolerated and maintained biological activity. nih.gov This substituent is also a key part of the potent anti-HIV indolopyridone inhibitors. nih.gov
Substituents on the Indolizine Core: The nature and position of groups on the indolizine nucleus itself are highly sensitive. For anti-mycobacterial activity, having a hydrogen, methyl, or ester group at the 2-position of the indolizine was found to be favorable. nih.gov
Other Phenyl Ring Substituents: For certain activities, other substituents are preferred. For example, in a series of anticancer pyrido[2,3-b]indolizines, the presence of hydroxyl groups at the 3- and 4-positions of the phenyl ring was found to be crucial for cytotoxicity against colorectal cancer cell lines. nih.gov
Molecular Targets and Interaction Mechanisms (e.g., DNA binding)
The planar, π-electron-rich aromatic system of the indolizine core makes it an ideal candidate for non-covalent interactions with biological macromolecules like DNA and proteins. chim.itderpharmachemica.com
DNA Interaction: The planar structure of indolizine facilitates intercalation or groove binding with DNA. core.ac.ukderpharmachemica.com This interaction can disrupt DNA replication and transcription, contributing to the compound's cytotoxic effects. The Ku70/80 heterodimer, a key component of the DNA double-strand break repair pathway, has been identified as a target for some derivatives, which inhibit its binding to DNA. chemrxiv.org
Protein and Enzyme Binding: Indolizines interact with a variety of specific protein targets.
HIV Reverse Transcriptase: As detailed previously, indolopyridones bind to the RT enzyme in a manner that competes with the natural nucleotide substrate. nih.gov
Topoisomerases: Molecular docking suggests binding to the active site of enzymes like Topoisomerase-IV. researchgate.net
Bromodomains: Derivatives can inhibit the bromodomains of transcriptional coactivators CBP and EP300, interfering with protein-protein interactions that regulate gene expression.
RNA-Binding Proteins: In an innovative use of a biotin-tagged indolizine derivative for affinity chromatography, a series of poly(A) RNA-binding proteins were identified as unanticipated targets. nih.govacs.org This suggests that indolizines may exert biological effects by modulating RNA translation, splicing, or stability. acs.org
Conclusion and Future Perspectives
Summary of Current Research Trends and Accomplishments
Research on 2-(4-Nitrophenyl)indolizine and its analogues is characterized by a multidisciplinary approach, spanning organic synthesis, materials science, and medicinal chemistry. A primary accomplishment has been the establishment of reliable synthetic routes, most notably the direct nitration of 2-phenylindolizine (B189232) under acidic conditions, which provides straightforward access to the core structure. smolecule.comchim.itcore.ac.uk
Current trends are heavily focused on leveraging the unique electronic properties conferred by the 4-nitrophenyl substituent. Key research directions include:
Development of Novel Fluorophores: The inherent fluorescence of the indolizine (B1195054) core is significantly modulated by the 2-(4-nitrophenyl) group, leading to compounds with interesting photophysical properties, such as intramolecular charge transfer (ICT). rsc.org This has been exploited to create derivatives that function as fluorescent sensors and probes. chim.itrsc.org
Bioimaging and Sensing: Researchers have successfully designed and synthesized indolizine-based compounds for bioimaging and for the detection of biologically relevant molecules and environmental parameters, such as bilirubin (B190676) and solvent polarity. rsc.orgresearchgate.net
Photocleavable Protecting Groups: A significant recent accomplishment is the development of a 2-(4-nitrophenyl)-1H-indolyl-3-methyl (NPIM) chromophore as a versatile photocage that can be cleaved by visible or near-infrared light, demonstrating potential in controlled-release applications. researchgate.net
Medicinal Chemistry Exploration: While much of the biological research has been on the broader indolizine class, this compound itself has been investigated for antimicrobial properties, forming a basis for further therapeutic development. oregonstate.edu
Emerging Synthetic Strategies and Functionalization Opportunities
While classical methods like the Tschitschibabin reaction and 1,3-dipolar cycloadditions remain fundamental for building the indolizine skeleton, the field is rapidly evolving. chim.itmdpi.comresearchgate.net Emerging strategies focus on improving efficiency, sustainability, and molecular complexity.
Key Emerging Strategies:
Green Synthesis: One-pot reactions and the use of environmentally benign catalysts and solvents are becoming more prevalent to reduce the environmental impact of synthesis. ijettjournal.org
Multicomponent Reactions (MCRs): Protocols involving the simultaneous combination of three or more starting materials are being developed to construct complex, trisubstituted indolizines in a single step. chim.it
Transition Metal-Catalyzed C-H Functionalization: This powerful strategy allows for the direct introduction of functional groups at specific C-H bonds of the indolizine core without the need for pre-functionalization, opening new avenues for creating diverse derivatives. researchgate.netresearchgate.netrsc.org
The this compound scaffold offers rich opportunities for further chemical modification. The electron-rich nature of the indolizine ring makes it susceptible to electrophilic attack, particularly at the C3 position. smolecule.com Recent studies have demonstrated the successful Friedel-Crafts-type functionalization at C3 of a this compound derivative, highlighting a key route for structural elaboration. nih.gov The development of regioselective C-H activation protocols for other positions, such as C1 and C5, remains an active and important area of research. usp.br
| Synthetic Strategy | Description | Key Advantages | Reference(s) |
| Direct Nitration | Electrophilic nitration of 2-phenylindolizine using HNO₃/H₂SO₄. | Direct, straightforward access to the target compound. | chim.it |
| 1,3-Dipolar Cycloaddition | Reaction of pyridinium (B92312) ylides with electron-deficient alkynes or alkenes. | High versatility for creating diverse substituted indolizines. | acs.orgsemanticscholar.orgrsc.org |
| C-H Functionalization | Direct modification of C-H bonds, often catalyzed by transition metals (e.g., Pd, Rh). | High atom economy, avoids pre-functionalization steps. | researchgate.netrsc.org |
| HFIP-Promoted Friedel-Crafts | Functionalization at the C3 position with arylglyoxals. | Provides access to C3-functionalized 1,2-diketones under mild conditions. | nih.gov |
Potential for Novel Applications in Advanced Materials Science
The distinct electronic properties of this compound make it a promising candidate for advanced materials. The combination of the electron-donating indolizine ring and the electron-withdrawing nitrophenyl group creates a strong push-pull system, which is a key design principle for materials with nonlinear optical (NLO) properties and for environmentally sensitive fluorophores (solvatochromism). rsc.org
Future applications in materials science could include:
Organic Electronics: Indolizine-based molecules are being explored for use in organic semiconductors and photovoltaics. chim.itmdpi.com The tunable electronic nature of this compound derivatives could be harnessed to develop new materials for organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). acs.orgresearchgate.net
Fluorescent Sensors: The ICT character of these compounds leads to fluorescence that is highly sensitive to the local environment. rsc.org This provides a platform for designing highly specific and sensitive "turn-on" or "turn-off" fluorescent sensors for detecting metal ions, anions, or biologically important molecules. rsc.orgresearchgate.net
Photoresponsive Materials: The development of photo-cleavable systems based on the this compound scaffold opens the door to creating smart materials, such as surfaces with photo-switchable properties or polymers for light-induced drug delivery. researchgate.net
Prospects for Further Mechanistic Elucidation in Biological Systems
While the indolizine class is known to possess a wide range of biological activities, including anticancer and antimicrobial effects, detailed mechanistic studies for most derivatives, including this compound, are still in their infancy. smolecule.commdpi.comresearchgate.net Current research often relies on broad phenotypic screening rather than target-based approaches.
Future research should prioritize a deeper understanding of how these molecules function at a cellular and molecular level. Key prospects include:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific enzymes, receptors, or nucleic acid structures that this compound and its bioactive derivatives interact with.
Mechanism of Action Studies: Investigating the downstream cellular pathways affected by target binding. For instance, in the context of anticancer activity, this would involve studying effects on cell cycle progression, apoptosis induction, and specific signaling cascades. smolecule.com
Photodynamic Therapy: For photoactive derivatives, elucidating the mechanism of phototoxicity is crucial. A recent study on a related chromophore pointed towards an O₂-dependent pathway involving reactive oxygen species (ROS), providing a clear direction for future investigation into potential applications in photodynamic cancer therapy. researchgate.net
Challenges and Future Research Directions for this compound Research
Despite the significant progress and vast potential, several challenges remain in the field of this compound research. Overcoming these hurdles will be critical for translating fundamental discoveries into practical applications.
Current Challenges:
Synthetic Efficiency and Selectivity: Many existing synthetic protocols suffer from moderate yields, harsh reaction conditions, or a lack of regioselectivity in functionalization, which can hamper the generation of diverse compound libraries. researchgate.netusp.brrsc.org
Biological Understanding: The lack of detailed mechanistic information for observed biological activities is a major barrier to rational drug design and optimization.
Practical Application: Bridging the gap between promising results in the laboratory (e.g., high fluorescence quantum yield, potent in vitro activity) and the development of robust, real-world devices and therapeutics remains a significant challenge.
Future Research Directions:
Advanced Synthesis: A continued focus on developing highly efficient, regioselective, and sustainable synthetic methods, particularly through C-H activation and photocatalysis, is essential. researchgate.net
Structure-Property Relationships: Systematic studies are needed to correlate specific structural modifications of the this compound scaffold with its photophysical and biological properties. This will enable the rational design of molecules with tailored functions.
Complex Systems: Expanding research to include the synthesis of complex, polyheterocyclic systems that incorporate the this compound moiety to access novel functions. acs.org
Translational Research: A concerted effort to move promising compounds forward into more advanced testing, such as in vivo biological models or prototype material devices, will be crucial for realizing the full potential of this versatile chemical scaffold.
Q & A
Q. What are the most reliable synthetic routes for 2-(4-nitrophenyl)indolizine, and how do reaction conditions influence yield?
- Methodological Answer : Microwave-assisted synthesis is a high-efficiency method for indolizine derivatives. For example, 2-(4-methoxyphenyl)indolizine is synthesized via condensation reactions using acetone and K₂CO₃ under microwave irradiation (130–150°C, 4 minutes), achieving rapid cyclization . Copper-catalyzed cyclization of 2-(2-enynyl)pyridines with nucleophiles also provides a scalable route to indolizine frameworks, though nitro-substituted variants may require optimization of solvent polarity and catalyst loading to minimize byproducts .
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks based on indolizine’s aromatic protons (δ 6.8–8.2 ppm) and nitrophenyl substituents (distinct NO₂ splitting patterns) .
- IR Spectroscopy : Confirm nitro group presence via asymmetric/symmetric stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- Elemental Analysis : Validate molecular formulas (e.g., C₁₆H₁₁N₃O₂ for nitro-substituted derivatives) .
Q. What are the key intermediates in the synthesis of nitro-substituted indolizines?
- Methodological Answer : N-Phenacylpyridinium bromides are critical precursors. For example, 7-(4-nitrobenzyl)indolizines are synthesized via 1,3-dipolar cycloaddition between pyridinium ylides and acetylenic dipolarophiles (e.g., methyl propiolate) in 1,2-epoxypropane, requiring strict control of reaction temperature (60–80°C) to avoid polymerization .
Advanced Research Questions
Q. How do electronic effects of the nitro group influence the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : The nitro group’s electron-withdrawing nature enhances the electrophilicity of the indolizine core, facilitating [3+2] cycloadditions with electron-rich dipolarophiles. Computational studies (e.g., DFT calculations) can quantify charge distribution using HOMO-LUMO gaps, while experimental kinetic assays under varying substituents (e.g., -NO₂ vs. -OCH₃) reveal rate differences .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect reactive sites (e.g., nitro reduction to amine followed by re-oxidation post-functionalization) .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in nucleophilic substitutions, reducing hydrolytic byproducts .
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling reactions to enhance regioselectivity (e.g., Suzuki-Miyaura vs. Ullmann coupling) .
Q. How can researchers optimize the biological activity of this compound derivatives for antimicrobial applications?
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., replacing nitro with sulfonyl or halogens) and assess MIC (Minimum Inhibitory Concentration) against Gram-positive/-negative bacteria .
- Molecular Docking : Simulate binding interactions with bacterial targets (e.g., streptococcal hyaluronidase) using software like MOE to identify key pharmacophores .
- In Vivo Toxicity Screening : Use zebrafish models to evaluate cytotoxicity and therapeutic indices before mammalian trials .
Q. What mechanistic insights explain contradictory catalytic outcomes in indolizine functionalization?
- Methodological Answer : Contradictions often arise from competing reaction pathways. For example:
- Oxidative vs. Reductive Pathways : Nitro groups may undergo partial reduction to hydroxylamines under H₂/Pd-C, detected via LC-MS intermediates .
- Solvent-Dependent Selectivity : Protic solvents favor protonation of intermediates, altering regiochemistry in cycloadditions. Kinetic isotopic effect (KIE) studies can validate proton-transfer steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
